molecular formula C19H20N4O B2596290 N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-cyclopentylacetamide CAS No. 1428355-71-8

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-cyclopentylacetamide

Cat. No.: B2596290
CAS No.: 1428355-71-8
M. Wt: 320.396
InChI Key: VSDMLNPXFSBTHH-UHFFFAOYSA-N
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Description

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-cyclopentylacetamide is a complex organic compound that features an indole and pyrimidine moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The incorporation of the pyrimidine ring further enhances its potential for various pharmacological applications.

Scientific Research Applications

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-cyclopentylacetamide has a wide range of applications in scientific research:

Future Directions

The future directions for “N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-cyclopentylacetamide” and similar compounds involve further exploration of their therapeutic potential. Pyridopyrimidines have been studied in the development of new therapies, and there is ongoing research in this area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-cyclopentylacetamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone under acidic conditions . The pyrimidine ring can be introduced via a cyclization reaction involving appropriate precursors. The final step involves coupling the indole-pyrimidine intermediate with 2-cyclopentylacetyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-cyclopentylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Halogenated indole derivatives.

Mechanism of Action

The mechanism of action of N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-cyclopentylacetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrimidine ring can interact with nucleic acids, affecting cellular processes. These interactions can lead to the inhibition of viral replication, induction of apoptosis in cancer cells, and antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-cyclopentylacetamide is unique due to its combined indole and pyrimidine structure, which enhances its biological activity and potential therapeutic applications. The presence of the cyclopentylacetamide group further diversifies its chemical reactivity and pharmacological profile.

Properties

IUPAC Name

2-cyclopentyl-N-(6-indol-1-ylpyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c24-19(11-14-5-1-2-6-14)22-17-12-18(21-13-20-17)23-10-9-15-7-3-4-8-16(15)23/h3-4,7-10,12-14H,1-2,5-6,11H2,(H,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDMLNPXFSBTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NC2=CC(=NC=N2)N3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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